5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 is a deuterium-labeled compound used primarily in scientific research. It is a stable isotope-labeled intermediate in the preparation of Tianeptine metabolites. The compound has a molecular formula of C6H10D4ClNO2 and a molecular weight of 171.66.
Preparation Methods
The synthesis of 5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the esterification of 5-aminopentanoic acid with methanol in the presence of a deuterium source, followed by the addition of hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic research to trace metabolic pathways and study enzyme activities.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of Tianeptine metabolites.
Industry: Applied in the production of labeled compounds for various industrial processes, including quality control and product development.
Mechanism of Action
The mechanism of action of 5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 involves its incorporation into metabolic pathways as a labeled intermediate. The deuterium atoms in the compound allow researchers to trace its movement and transformation within biological systems. This provides valuable insights into the molecular targets and pathways involved in various biochemical processes.
Comparison with Similar Compounds
5-Aminopentanoic Acid Methyl Ester Hydrochloride-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
5-Aminopentanoic Acid Methyl Ester Hydrochloride: The non-deuterated version of the compound.
Methyl 5-Aminopentanoate Hydrochloride: Another name for the non-deuterated version.
Methyl 5-Aminovalerate Hydrochloride: A similar compound with slight variations in structure.
The deuterium labeling in this compound enhances its stability and allows for more precise tracking in research applications.
Properties
IUPAC Name |
methyl 5-amino-3,3,4,4-tetradeuteriopentanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-6(8)4-2-3-5-7;/h2-5,7H2,1H3;1H/i2D2,3D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKIZCQRTPAOSH-DAHDXRBSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)OC)C([2H])([2H])CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.